Cas no 863329-64-0 (Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI))

Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) 化学的及び物理的性質
名前と識別子
-
- Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)
- AKOS037650374
- CS-14714
- [(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
- CS-M2328
- Cytidine,N-benzoyl-2^-C-methyl-,3^,5^-dibenzoate(9CI)
- (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate
- (2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-ylbenzoate
- 863329-64-0
-
- インチ: 1S/C31H27N3O8/c1-31(39)25(42-28(37)22-15-9-4-10-16-22)23(19-40-27(36)21-13-7-3-8-14-21)41-29(31)34-18-17-24(33-30(34)38)32-26(35)20-11-5-2-6-12-20/h2-18,23,25,29,39H,19H2,1H3,(H,32,33,35,38)/t23-,25-,29-,31-/m1/s1
- InChIKey: HDORPKUMVBVUIY-RDWHIKKYSA-N
- ほほえんだ: C[C@]1([C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(NC(C2C=CC=CC=2)=O)=NC1=O)O
計算された属性
- せいみつぶんしりょう: 569.17981483g/mol
- どういたいしつりょう: 569.17981483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 11
- 重原子数: 42
- 回転可能化学結合数: 10
- 複雑さ: 1070
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 144Ų
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM360917-100mg |
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate |
863329-64-0 | 95%+ | 100mg |
$*** | 2023-03-29 | |
Key Organics Ltd | CS-14714-1g |
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate |
863329-64-0 | >95% | 1g |
£4247.00 | 2025-02-08 | |
ChemScence | CS-M2328-100mg |
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) |
863329-64-0 | 100mg |
$750.0 | 2022-04-26 | ||
Key Organics Ltd | CS-14714-0.25g |
(2R,3R,4R,5R)-5-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-hydroxy-4-methyltetrahydrofuran-3-yl benzoate |
863329-64-0 | >95% | 0.25g |
£2122.00 | 2025-02-08 |
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) 合成方法
ごうせいかいろ 1
1.2 Solvents: Dimethylformamide ; rt
1.3 Reagents: Dimethyl sulfoxide , Triethylamine , Trifluoroacetic anhydride Solvents: Dimethyl sulfoxide ; rt → -15 °C
2.1 Solvents: Diethyl ether ; rt → -78 °C; 1 h, -78 °C; 2 h, -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.75 h, rt
4.1 Solvents: Pyridine ; rt → 0 °C; 10 min, 0 °C; 1.5 h
5.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ; -20 °C; 1 h
ごうせいかいろ 2
2.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ; -20 °C; 1 h
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Acetic acid , Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 0.75 h, rt
3.1 Solvents: Pyridine ; rt → 0 °C; 10 min, 0 °C; 1.5 h
4.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ; -20 °C; 1 h
ごうせいかいろ 5
2.1 Solvents: Pyridine ; rt → 0 °C; 10 min, 0 °C; 1.5 h
3.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Toluene ; -20 °C; 1 h
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Raw materials
- N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide
- Methyllithium (1.6M in Diethyl Ether)
- [(4S)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
- chlorotris(propan-2-yl)silane
- Cytidine
- BenzaMide, N-[1,2-dihydro-1-[2-C-Methyl-3,5-O-[1,1,3,3-tetrakis(1-Methylethyl)-1,3-disiloxanediyl]-β-D-arabinofuranosyl]-2-oxo-4-pyriMidinyl]-
- Benzoic anhydride
- Benzoyl chloride
- Benzamide, N-[1,2-dihydro-1-(2-C-methyl-b-D-arabinofuranosyl)-2-oxo-4-pyrimidinyl] -
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) Preparation Products
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI) 関連文献
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)に関する追加情報
Introduction to Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0)
Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various therapeutic applications. The molecular structure of Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate incorporates key modifications that enhance its biological activity and potential utility in drug development.
The compound's synthesis involves a meticulous process that ensures the precise arrangement of its functional groups. The presence of a benzoyl group at the N-position and a methyl group at the 2-C position contributes to its distinct chemical profile. Additionally, the dibenzoate moiety at the 3^,?5^-positions further enhances its stability and solubility characteristics, making it suitable for various biochemical assays and pharmaceutical formulations.
In recent years, there has been growing interest in exploring the pharmacological properties of modified cytidine derivatives. Studies have demonstrated that compounds with similar structural motifs exhibit potential benefits in modulating cellular processes and signaling pathways. Specifically, Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate has shown promise in preclinical studies as a modulator of nucleic acid metabolism and as a potential therapeutic agent in neurodegenerative disorders.
One of the most compelling aspects of this compound is its ability to interact with enzymes involved in RNA synthesis and degradation. The benzoyl and methyl substitutions appear to enhance its binding affinity to certain RNA-binding proteins, thereby influencing gene expression patterns. This mechanism has been particularly intriguing in the context of diseases where aberrant RNA processing plays a critical role.
Recent research has also highlighted the compound's potential in combating inflammation and oxidative stress. In vitro studies have indicated that Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate can activate specific signaling pathways that lead to the production of anti-inflammatory cytokines and antioxidants. These findings suggest that it may be a valuable component in therapeutic strategies aimed at reducing inflammation-related damage.
The dibenzoate group in the molecule contributes to its stability under various physiological conditions, which is crucial for its efficacy in biological systems. This stability ensures that the compound remains active during metabolic processes and can exert its effects over an extended period. Such properties make it an attractive candidate for long-term therapeutic applications.
Moreover, the structural modifications in Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate also enhance its bioavailability. The improved solubility profile allows for more efficient absorption and distribution throughout the body, which is essential for achieving therapeutic concentrations at target sites. This aspect is particularly important for developing drugs that need to cross biological barriers efficiently.
In conclusion, Cytidine, N-benzoyl-2^-C-methyl-, 3^,?5^-dibenzoate (CAS No. 863329-64-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a versatile tool for research and potential therapeutic applications. As further studies continue to uncover its mechanisms of action and clinical efficacy, this compound is poised to play a crucial role in the development of novel treatments for various diseases.
863329-64-0 (Cytidine,N-benzoyl-2^-C-methyl-,3^,?5^-dibenzoate(9CI)) 関連製品
- 1183845-87-5(1-2-fluoro-6-(4-methyl-1H-pyrazol-1-yl)phenylethan-1-one)
- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)
- 1785239-36-2(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)
- 2171603-20-4(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid)
- 2137739-41-2(4-chloro-N-cyclopropyl-N-[(furan-3-yl)methyl]butanamide)
- 1805400-19-4(Ethyl 3-aminomethyl-2-cyano-5-mercaptophenylacetate)
- 1249886-02-9(2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide)
- 2228451-57-6(1-[2-(Dimethylamino)-1,3-thiazol-5-yl]-2,2-difluoroethan-1-ol)
- 2034498-62-7((4,4-difluoropiperidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone)
- 2137690-91-4(ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)


